molecular formula C21H28N4OS B6477124 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640975-35-3

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

Cat. No.: B6477124
CAS No.: 2640975-35-3
M. Wt: 384.5 g/mol
InChI Key: ITAWUKKDXBMFMM-UHFFFAOYSA-N
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Description

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a synthetic organic compound that features a unique structure combining adamantane, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Thiophene Derivative Preparation: The thiophene ring is prepared via various methods, including the Paal-Knorr synthesis.

    Coupling Reactions: The adamantane, pyrazole, and thiophene derivatives are coupled together using reagents like coupling agents or catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C23H30N4O
  • Molecular Weight : 378.5 g/mol

Structural Characteristics

The compound features an adamantane core that contributes to its hydrophobic properties, while the pyrazole and thiophene groups are known for their biological activities.

Medicinal Chemistry

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea has shown promise in various therapeutic areas:

  • Antiviral Activity : Similar compounds have been explored for their efficacy against viral infections, notably Influenza A and herpes simplex viruses, leveraging the adamantane structure's ability to penetrate cell membranes .
  • Anticancer Properties : Research indicates that derivatives with similar structures can act as inhibitors of sphingosine kinase, a target in cancer therapy . The incorporation of pyrazole may enhance this activity through specific enzyme interactions.

Pharmacological Studies

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The presence of the pyrazole group suggests potential interactions with enzymes involved in metabolic pathways, which could lead to inhibition or modulation of specific biochemical processes .

Material Science

Due to its unique structural properties, derivatives of this compound may find applications in material sciences, particularly in the development of novel polymers or nanomaterials that require specific mechanical or thermal properties.

Case Study 1: Antiviral Activity

A study demonstrated that adamantane derivatives exhibit significant antiviral activity against Influenza A virus. The mechanism involves interference with viral replication processes, highlighting the potential for further development of this compound as an antiviral agent .

Case Study 2: Anticancer Research

In a recent investigation, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated promising cytotoxic effects, suggesting that further optimization could lead to effective anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(adamantan-1-yl)-3-(1H-pyrazol-4-yl)urea: Lacks the thiophene moiety, which may affect its biological activity.

    1-(adamantan-1-yl)-3-(2-thienyl)urea: Lacks the pyrazole moiety, which may influence its chemical reactivity.

    1-(adamantan-1-yl)-3-(1-methyl-1H-pyrazol-4-yl)urea: Similar structure but without the thiophene ring, potentially altering its properties.

Uniqueness

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is unique due to the combination of adamantane, pyrazole, and thiophene moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea, a compound featuring an adamantane moiety and a substituted pyrazole, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄S
  • Molecular Weight : 298.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • The compound has been identified as a potent inhibitor of sEH, which plays a crucial role in the metabolism of fatty acids and is implicated in various inflammatory processes. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory effects .
  • Interaction with Enzymes and Receptors :
    • The adamantane structure enhances membrane permeability, allowing the compound to effectively reach its targets within cells. The pyrazole and thiophene components may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways related to inflammation and pain .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on sEH activity. The following table summarizes key findings from these studies:

Study ReferenceIC50 Value (nM)Biological Effect
15Inhibition of sEH activity
12Reduction in inflammatory markers in cell cultures

In Vivo Studies

In vivo experiments using rodent models have shown that administration of the compound leads to reduced blood pressure and decreased markers of inflammation. Notably, metabolites produced during the metabolism of the compound were also found to retain some biological activity, albeit at reduced potency compared to the parent compound .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Hypertension Management :
    • A study demonstrated that chronic administration of the urea derivative resulted in significant reductions in systolic blood pressure in hypertensive rat models, suggesting its potential as an antihypertensive agent.
  • Anti-inflammatory Effects :
    • Another investigation revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in a model of acute inflammation, suggesting its utility in managing inflammatory diseases .

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-25-13-17(12-23-25)19-3-2-18(27-19)4-5-22-20(26)24-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-3,12-16H,4-11H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWUKKDXBMFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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